4,4'-(Propane-1,2-diyl)dipiperidine
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Overview
Description
4,4’-(Propane-1,2-diyl)dipiperidine is an organic compound that features two piperidine rings connected by a propane-1,2-diyl bridge. Piperidine is a six-membered heterocyclic amine, and the presence of two such rings in this compound makes it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propane-1,2-diyl)dipiperidine typically involves the cyclization of tetraacetic acid alkyl esters in the presence of ammonia and formamide . This method ensures the formation of the desired piperidine rings connected by the propane-1,2-diyl bridge.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Propane-1,2-diyl)dipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms in the piperidine ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of 4,4’-(Propane-1,2-diyl)dipiperidine.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4,4’-(Propane-1,2-diyl)dipiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4’-(Propane-1,2-diyl)dipiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
4,4’-Trimethylenedipiperidine: A similar compound with a different bridging group, known for its use as a catalyst in organic reactions.
1,3-Bis(4-piperidyl)propane: Another related compound with a different structural arrangement, used in various chemical syntheses.
Uniqueness: 4,4’-(Propane-1,2-diyl)dipiperidine is unique due to its specific bridging group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
628710-19-0 |
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Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
4-(1-piperidin-4-ylpropan-2-yl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-11(13-4-8-15-9-5-13)10-12-2-6-14-7-3-12/h11-15H,2-10H2,1H3 |
InChI Key |
DISBTIJKVFJBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCNCC1)C2CCNCC2 |
Origin of Product |
United States |
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